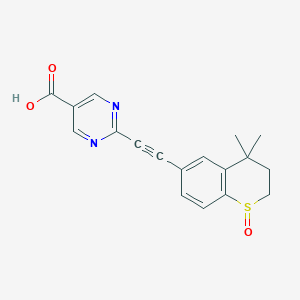

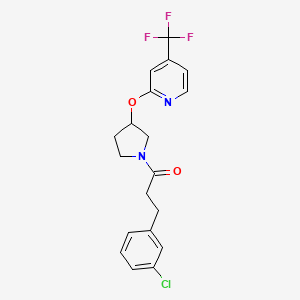

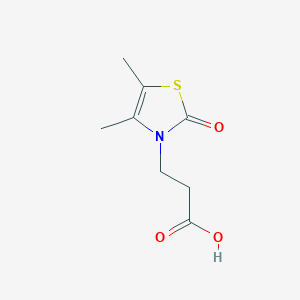

![molecular formula C18H19N7O B2628762 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone CAS No. 1448133-91-2](/img/structure/B2628762.png)

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone is a complex organic compound featuring multiple rings and functional groups

Synthetic Routes and Reaction Conditions

The synthesis of this compound often begins with the preparation of intermediate structures such as 3,4-dihydroisoquinoline and 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine. These intermediates undergo various reaction steps, including cyclization and functional group modifications.

Common reaction conditions include the use of organic solvents (e.g., dichloromethane or toluene), catalysts (e.g., palladium or copper salts), and controlled temperatures, typically ranging from room temperature to moderate heating.

Industrial Production Methods

Scaling up the synthesis for industrial purposes involves optimizing the yield and purity of the product. This often requires advanced techniques such as high-pressure liquid chromatography (HPLC) and recrystallization for purification.

Continuous flow reactors and automated synthesis setups are frequently employed to enhance efficiency and safety in large-scale production.

Types of Reactions

This compound participates in a variety of reactions, including nucleophilic substitution, electrophilic addition, and oxidation-reduction processes.

Oxidation reactions may involve agents like potassium permanganate or chromium trioxide, while reduction can be achieved using sodium borohydride or hydrogenation over a palladium catalyst.

Common Reagents and Conditions

Substitution reactions often require halogenated reagents and catalysts such as tetrakis(triphenylphosphine)palladium(0).

Reaction conditions are generally mild to moderate, with temperatures ranging from 0°C to 100°C and the use of inert atmospheres to prevent side reactions.

Major Products

Depending on the specific reaction pathway, major products may include various functionalized derivatives or ring-opened compounds, often retaining the core structure's complexity.

Chemistry

In chemistry, this compound is studied for its unique structural properties, which contribute to the development of new synthetic methodologies and catalytic systems.

Biology

Biological research explores its potential as a pharmacophore, identifying target proteins and enzymes that interact with this compound to elicit biological effects.

Medicine

In medicine, its ability to modulate biological pathways is investigated for potential therapeutic uses, such as anti-cancer agents, anti-inflammatory drugs, and central nervous system modulators.

Industry

Industrial applications focus on its use in materials science, particularly in the design of advanced polymers and nanomaterials with specific electronic and mechanical properties.

Molecular Targets and Pathways

The compound interacts with specific molecular targets, including receptors and enzymes, leading to the modulation of cellular signaling pathways.

Detailed studies reveal its binding affinities and the conformational changes it induces in target molecules, contributing to its biological effects.

Unique Characteristics

Compared to other similar compounds, this compound exhibits distinctive structural features that influence its reactivity and specificity.

Similar Compounds

Analogous compounds include various isoquinoline derivatives and triazolopyrimidine-based structures, each with variations in their functional groups and overall architecture.

This compound stands out due to its multifaceted applications and the versatility of its chemical structure. Understanding its properties and behavior opens up numerous possibilities for innovation in science and technology.

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c1-23-16-15(21-22-23)17(20-11-19-16)25-9-14(10-25)18(26)24-7-6-12-4-2-3-5-13(12)8-24/h2-5,11,14H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPLTLKFYURNKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)N4CCC5=CC=CC=C5C4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

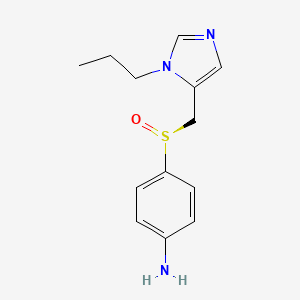

![2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2628682.png)

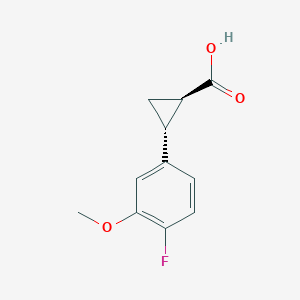

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2628684.png)

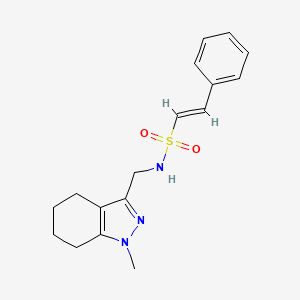

![N-(oxan-4-yl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide](/img/structure/B2628693.png)

![2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione](/img/structure/B2628698.png)